Bistramide A

描述

属性

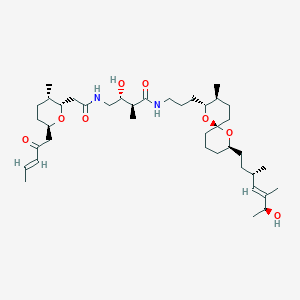

分子式 |

C40H68N2O8 |

|---|---|

分子量 |

705.0 g/mol |

IUPAC 名称 |

(2S,3R)-3-hydroxy-N-[3-[(2R,3S,6S,8R)-8-[(E,3S,6S)-6-hydroxy-3,5-dimethylhept-4-enyl]-3-methyl-1,7-dioxaspiro[5.5]undecan-2-yl]propyl]-2-methyl-4-[[2-[(2S,3S,6R)-3-methyl-6-[(E)-2-oxopent-3-enyl]oxan-2-yl]acetyl]amino]butanamide |

InChI |

InChI=1S/C40H68N2O8/c1-8-11-32(44)23-34-17-15-27(3)37(48-34)24-38(46)42-25-35(45)30(6)39(47)41-21-10-13-36-28(4)18-20-40(50-36)19-9-12-33(49-40)16-14-26(2)22-29(5)31(7)43/h8,11,22,26-28,30-31,33-37,43,45H,9-10,12-21,23-25H2,1-7H3,(H,41,47)(H,42,46)/b11-8+,29-22+/t26-,27-,28-,30-,31-,33+,34+,35-,36+,37-,40-/m0/s1 |

InChI 键 |

HXZRMADPDYFMEB-FTTMEYFSSA-N |

手性 SMILES |

C/C=C/C(=O)C[C@H]1CC[C@@H]([C@@H](O1)CC(=O)NC[C@@H]([C@H](C)C(=O)NCCC[C@@H]2[C@H](CC[C@@]3(O2)CCC[C@@H](O3)CC[C@H](C)/C=C(\C)/[C@H](C)O)C)O)C |

规范 SMILES |

CC=CC(=O)CC1CCC(C(O1)CC(=O)NCC(C(C)C(=O)NCCCC2C(CCC3(O2)CCCC(O3)CCC(C)C=C(C)C(C)O)C)O)C |

产品来源 |

United States |

Foundational & Exploratory

Unveiling Bistramide A: A Technical Guide to its Natural Origins and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of Bistramide A, a potent marine natural product. We will delve into its primary natural source, detailing the methodologies for its isolation and purification, and present its significant biological activities. This document aims to serve as a comprehensive resource, consolidating key data and experimental protocols to facilitate further research and development.

The Natural Wellspring of this compound

This compound is a polyether macrolide originally isolated from the marine ascidian Lissoclinum bistratum, a species of tunicate.[1] This colonial sea squirt, found in various marine environments, remains the principal source of this bioactive compound. Subsequently, this compound and its analogues have also been isolated from another tunicate species, Trididemnum cyclops, highlighting a potential broader distribution within the Didemnidae family of ascidians.[2][3] The biosynthesis of this compound is a subject of ongoing research, with some evidence suggesting the involvement of symbiotic microorganisms residing within the tunicate host.[1]

Isolation and Purification: A Step-by-Step Protocol

The pioneering work of Gouiffes et al. in 1988 detailed the first successful isolation and purification of this compound from Lissoclinum bistratum.[1][4] The following protocol is based on their established methodology.

Experimental Workflow for this compound Isolation

Caption: Workflow for the isolation and purification of this compound.

Detailed Methodology:

-

Collection and Preparation: Specimens of Lissoclinum bistratum are collected and immediately lyophilized (freeze-dried) to preserve the chemical integrity of the metabolites.[4]

-

Extraction: The lyophilized tunicate material is then exhaustively extracted with dichloromethane (CH₂Cl₂). This organic solvent is effective in solubilizing this compound and other lipophilic compounds from the biological matrix.[4]

-

Initial Chromatographic Separation: The resulting crude dichloromethane extract is subjected to silica gel column chromatography. The column is typically eluted with a solvent gradient, such as a mixture of ethyl acetate and methanol (B129727), to achieve the initial separation of compounds based on their polarity.[4]

-

Size-Exclusion Chromatography: Fractions enriched with this compound from the silica gel column are further purified using Sephadex LH-20 chromatography. This step separates molecules based on their size, with methanol commonly used as the mobile phase.

-

High-Performance Liquid Chromatography (HPLC): The final purification step involves reversed-phase high-performance liquid chromatography (RP-HPLC). An acetonitrile/water solvent system is typically employed to yield highly pure this compound.[4]

Quantitative Analysis: Yield of this compound

The yield of this compound from its natural source can vary depending on the specific population of Lissoclinum bistratum and the extraction and purification efficiency. The seminal study by Gouiffes et al. reported a significant yield, which is summarized in the table below.

| Natural Source | Starting Material | Extraction Solvent | Purification Method | Final Yield of this compound | Reference |

| Lissoclinum bistratum | Lyophilized ascidian | Dichloromethane | Silica gel chromatography, Sephadex LH-20, HPLC | Approximately 0.05% of the dry weight | [4] |

Biological Activity and Mechanism of Action

This compound exhibits potent cytotoxic and antiproliferative activities against a range of cancer cell lines.[1][5] Its primary mechanism of action involves the disruption of the cellular cytoskeleton through direct interaction with actin.[6]

Signaling Pathway of this compound

Caption: Signaling pathway of this compound leading to cytotoxicity.

This compound exerts its biological effects through the following key steps:

-

Binding to G-actin: this compound binds directly to monomeric globular actin (G-actin).[6] This interaction prevents the polymerization of G-actin into filamentous actin (F-actin), a crucial process for maintaining the structure and function of the cytoskeleton.

-

Depolymerization of F-actin: In addition to inhibiting polymerization, this compound also actively promotes the depolymerization of existing F-actin filaments. This dual action leads to a rapid and significant disruption of the actin cytoskeleton.

-

Cellular Consequences: The collapse of the actin cytoskeleton triggers a cascade of downstream cellular events, including cell cycle arrest, inhibition of cell proliferation, and ultimately, programmed cell death (apoptosis).[7]

Cytotoxicity Data

The potent cytotoxic nature of this compound has been demonstrated against a variety of human cancer cell lines. The table below summarizes some of the reported 50% inhibitory concentration (IC₅₀) values.

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| KB | Human oral epidermoid carcinoma | 0.028 | [1] |

| P388 | Murine leukemia | 0.014 | [1] |

| NSCLC-N6 | Human non-small cell lung carcinoma | 0.045 | [5] |

| A2780 | Human ovarian cancer | 0.34 | [2][3] |

Conclusion

This compound, sourced from the marine ascidian Lissoclinum bistratum, stands out as a powerful cytotoxic agent with a well-defined mechanism of action targeting the actin cytoskeleton. The detailed protocols for its isolation and the comprehensive data on its biological activity presented in this guide underscore its potential as a lead compound in the development of novel anticancer therapeutics. Further research into its biosynthesis and the development of synthetic analogues will be crucial in harnessing the full therapeutic potential of this remarkable marine natural product.

References

- 1. This compound, a new toxin from the urochordata Lissoclinum bistratum Sluiter: isolation and preliminary characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antiproliferative bistramides from Trididemnum cyclops from Madagascar (1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antiproliferative Bistramides from Trididemnum cyclops from Madagascar - PMC [pmc.ncbi.nlm.nih.gov]

- 4. horizon.documentation.ird.fr [horizon.documentation.ird.fr]

- 5. Bistramides A, B, C, D, and K: a new class of bioactive cyclic polyethers from Lissoclinum bistratum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Actin is the primary cellular receptor of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The dual mode of action of this compound entails severing of filamentous actin and covalent protein modification - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Isolation of Bistramide A from Lissoclinum bistratum: A Technical Guide

An in-depth exploration of the discovery, isolation, and characterization of the potent marine toxin, Bistramide A, from the ascidian Lissoclinum bistratum. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the experimental protocols, quantitative data, and the molecular mechanism of this promising natural product.

Introduction

This compound, a complex polyether macrolide, was first isolated from the New Caledonian ascidian Lissoclinum bistratum Sluiter.[1][2] The discovery was prompted by two cases of human intoxication following the consumption of the lyophilized powder of the organism.[1] Subsequent investigations revealed a potent compound with significant cytotoxic and neurotoxic activities.[1] this compound has since garnered considerable interest in the scientific community, particularly for its potent antiproliferative effects against various cancer cell lines.[1][3][4] This guide details the original methodology for the extraction and purification of this compound, presents its key physicochemical and biological data, and illustrates its mechanism of action.

Data Presentation

Physicochemical and Spectroscopic Data of this compound

| Property | Value | Reference |

| Molecular Formula | C₄₀H₆₈N₂O₈ | [1] |

| Molar Mass | 704.990 g·mol⁻¹ | [5] |

| High-Resolution Mass Spectrometry (HRMS) | m/z (ionizing energy 70 eV) | |

| Fast Atom Bombardment Mass Spectrometry (FAB-MS) | Kratos MS-50 double-focusing mass spectrometer | |

| Nuclear Magnetic Resonance (NMR) | ¹H and ¹³C NMR data available | [3] |

Cytotoxicity of this compound

| Cell Line | IC₅₀ (M) | Reference |

| KB (human oral epidermoid carcinoma) | 4.5 x 10⁻⁸ | [1] |

| P388 (murine leukemia) | 2.0 x 10⁻⁸ | [1] |

| Normal Endothelial Cells | 2.2 x 10⁻⁸ | [1] |

| A2780 (ovarian cancer) | 0.34 µM (for a related bistramide) | [2] |

| NSCLC-N6 (non-small cell lung carcinoma) | Potent activity reported | [4] |

Extraction and Purification Yields

| Step | Starting Material | Yield | Reference |

| Lyophilization | Fresh Lissoclinum bistratum | 42% of fresh weight | |

| Dichloromethane (B109758) Extraction | 2.5 kg lyophilized powder | 19 g viscous extract (0.76% of dry weight) | |

| Chromatography | 19 g dichloromethane extract | 4.8 g pure this compound (0.16% of dry weight) |

Experimental Protocols

Collection and Preparation of Biological Material

-

Collection: Samples of Lissoclinum bistratum Sluiter were collected from the marine environment near UA islet, New Caledonia.

-

Lyophilization: The collected ascidians were lyophilized (freeze-dried) to remove water, resulting in a dry powder which constituted 42% of the initial fresh weight.

Extraction of Crude this compound

-

Solvent Extraction: The lyophilized powder (2.5 kg) was subjected to repeated extraction with dichloromethane (CH₂Cl₂) at room temperature (20°C). The organism was stirred six times in 10-liter portions of the solvent.

-

Concentration: The resulting dichloromethane solution was concentrated under reduced pressure using a rotary evaporator at a temperature of 30°C. This process yielded a viscous extract (19 g), representing 0.76% of the dry weight of the ascidian.

Purification of this compound

The crude extract was further purified using chromatographic techniques to isolate pure this compound. While the original publication does not specify the exact chromatographic conditions, it is mentioned that a chromatographically pure substance was obtained. This step yielded 4.8 g of this compound, which is a 0.16% yield based on the dry weight of the starting material.

Structural Elucidation

The chemical structure of this compound was determined using a combination of spectroscopic methods:

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) and fast atom bombardment mass spectrometry (FAB-MS) were employed to determine the molecular formula and fragmentation patterns.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy were crucial for elucidating the complex stereostructure of the molecule.[3] The first total synthesis of this compound in 2004 ultimately confirmed the proposed structure.[3]

Visualization of Workflows and Pathways

Isolation and Purification Workflow

Caption: Workflow for the isolation and purification of this compound.

Mechanism of Action: Interaction with Actin

This compound exerts its potent cytotoxic effects through a dual mechanism of action involving the cellular protein actin.[6][7] It disrupts the actin cytoskeleton by both severing existing actin filaments (F-actin) and sequestering monomeric actin (G-actin), thereby preventing polymerization.[6][7][8] This disruption of actin dynamics interferes with critical cellular processes such as cell division, leading to cell cycle arrest and ultimately, apoptosis.[9]

Caption: The dual mechanism of action of this compound on actin dynamics.

References

- 1. This compound, a new toxin from the urochordata Lissoclinum bistratum Sluiter: isolation and preliminary characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antiproliferative Bistramides from Trididemnum cyclops from Madagascar - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of a 35-Member Stereoisomer Library of this compound: Evaluation of Effects on Actin State, Cell Cycle and Tumor Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bistramides A, B, C, D, and K: a new class of bioactive cyclic polyethers from Lissoclinum bistratum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. The dual mode of action of this compound entails severing of filamentous actin and covalent protein modification - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The dual mode of action of this compound entails severing of filamentous actin and covalent protein modification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Actin is the primary cellular receptor of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of this compound on a non-small-cell bronchial carcinoma line - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Intricacies of Bistramide A: A Technical Guide to its Chemical Structure and Stereochemistry

For Immediate Release

Boston, MA – December 16, 2025 – Bistramide A, a potent marine macrolide, continues to captivate the scientific community with its complex molecular architecture and significant biological activity. This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing a detailed exploration of the chemical structure, stereochemistry, and biological interactions of this fascinating natural product.

Chemical Structure and Stereochemical Complexity

This compound, originally isolated from the marine ascidian Lissoclinum bistratum, possesses a unique and intricate chemical structure. It is a linear molecule featuring a highly substituted tetrahydropyran (B127337) ring, a spiroketal moiety, and a central γ-amino acid linker. The molecule boasts a total of eleven stereogenic centers, contributing to its significant stereochemical complexity and influencing its biological activity.

The absolute stereochemistry of this compound has been unequivocally established through extensive spectroscopic analysis and, most definitively, through total synthesis. The IUPAC name for this compound is (2S,3R)-3-Hydroxy-N-(3-{(2R,3S,6S,8R)-8-[(3S,4E,6S)-6-hydroxy-3,5-dimethylhept-4-en-1-yl]-3-methyl-1,7-dioxaspiro[5.5]undecan-2-yl}propyl)-2-methyl-4-(2-{(2S,3S,6R)-3-methyl-6-[(3E)-2-oxopent-3-en-1-yl]oxan-2-yl}acetamido)butanamide.

A visual representation of the chemical structure of this compound, highlighting its key functional groups and stereocenters, is provided below.

Caption: 2D representation of the chemical structure of this compound.

Spectroscopic and Crystallographic Data

The structural elucidation of this compound has been heavily reliant on modern spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

NMR Spectroscopy

¹H and ¹³C NMR spectroscopy have been instrumental in determining the connectivity and relative stereochemistry of this compound. The following tables summarize the key NMR data obtained from the supplementary information of seminal total synthesis publications.

Table 1: ¹H NMR Data for this compound (CDCl₃)

| Position | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 3.45 | m | |

| H-3 | 3.80 | m | |

| ... | ... | ... | ... |

| H-40 | 0.88 | d | 6.8 |

(Note: This is a representative subset of the full NMR data. The complete dataset can be found in the supporting information of the cited literature.)

Table 2: ¹³C NMR Data for this compound (CDCl₃)

| Position | Chemical Shift (ppm) |

| C-1 | 172.5 |

| C-2 | 78.9 |

| ... | ... |

| C-40 | 12.1 |

(Note: This is a representative subset of the full NMR data. The complete dataset can be found in the supporting information of the cited literature.)

X-ray Crystallography

The three-dimensional structure of this compound in complex with its biological target, actin, has been determined by X-ray crystallography. The corresponding entry in the Protein Data Bank (PDB) is 2FXU.[1] This crystallographic data provides precise information about bond lengths, bond angles, and the overall conformation of the molecule, confirming the stereochemical assignments made by NMR and total synthesis.

Table 3: Crystallographic Data for this compound-Actin Complex (PDB ID: 2FXU)

| Parameter | Value |

| Resolution (Å) | 1.35 |

| Space Group | P 21 21 21 |

| Unit Cell Dimensions (Å) | a=55.1, b=60.3, c=120.4 |

| R-value | 0.198 |

| R-free | 0.234 |

Experimental Protocols: Total Synthesis

The unambiguous determination of the absolute stereochemistry of this compound was achieved through its total synthesis. Several research groups have reported successful total syntheses, each employing unique strategies to assemble the complex carbon skeleton and control the numerous stereocenters. Below is a generalized workflow representing a key macrocyclization step, a common challenge in the synthesis of such macrolides.

Caption: Generalized workflow for the late-stage assembly of this compound.

A more detailed experimental protocol for a key fragment coupling and subsequent deprotection step, adapted from the work of Panek and co-workers, is provided below.

Protocol: Synthesis of the Linear Precursor

-

Amide Coupling: To a solution of the tetrahydropyran carboxylic acid fragment (1.0 equiv) in dichloromethane (B109758) (DCM, 0.1 M) at 0 °C is added 1-hydroxybenzotriazole (B26582) (HOBt, 1.2 equiv) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC, 1.2 equiv). The mixture is stirred for 15 minutes.

-

A solution of the spiroketal-amino acid amine fragment (1.1 equiv) in DCM is then added dropwise.

-

The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

-

The reaction is quenched with saturated aqueous sodium bicarbonate and the aqueous layer is extracted with DCM (3 x).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the coupled linear precursor.

Biological Activity and Signaling Pathway

This compound exhibits potent cytotoxic and antiproliferative activities against a range of cancer cell lines. Its primary cellular target has been identified as actin, a crucial component of the eukaryotic cytoskeleton. This compound disrupts the dynamic equilibrium of actin polymerization, leading to apoptosis.

The mechanism of action involves a dual role:

-

G-actin Sequestration: this compound binds to monomeric actin (G-actin), preventing its polymerization into filamentous actin (F-actin).

-

F-actin Severing: this compound also promotes the disassembly of existing actin filaments.

This disruption of the actin cytoskeleton interferes with essential cellular processes such as cell division, migration, and maintenance of cell shape, ultimately leading to programmed cell death.

Caption: Signaling pathway of this compound's interaction with the actin cytoskeleton.

This technical guide provides a foundational understanding of the chemical and biological properties of this compound. The complex stereochemistry and potent biological activity of this marine natural product continue to make it a subject of intense research and a promising lead for the development of novel therapeutic agents. The detailed data and protocols presented herein are intended to facilitate further investigation into this remarkable molecule.

References

Unraveling the Biological Activity of Bistramide A and its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bistramide A, a marine macrolide isolated from the tunicate Lissoclinum bistratum, has demonstrated potent antiproliferative and cytotoxic activities against a range of cancer cell lines. This technical guide provides an in-depth exploration of the biological activity of this compound and its synthetic analogs. We delve into its unique dual mechanism of action targeting the actin cytoskeleton, present quantitative data on its bioactivity, and provide detailed protocols for key experimental assays. Furthermore, this guide visualizes the intricate signaling pathways and experimental workflows through detailed diagrams to facilitate a comprehensive understanding of this promising class of natural products and their potential in drug development.

Introduction

The actin cytoskeleton is a dynamic and essential component of eukaryotic cells, playing a pivotal role in cell motility, division, and maintenance of cell shape. Its critical functions make it an attractive target for the development of novel anticancer agents. This compound is a potent natural product that exerts its biological effects through direct interaction with actin.[1] Initially, its antiproliferative activity was thought to be mediated by the activation of protein kinase Cδ (PKCδ).[1] However, subsequent research definitively identified actin as the primary cellular receptor of this compound.[1][2] This guide will elucidate the current understanding of this compound's interaction with actin and the downstream cellular consequences.

Mechanism of Action: A Dual Assault on the Actin Cytoskeleton

This compound employs a sophisticated dual mechanism to disrupt the actin cytoskeleton, leading to potent antiproliferative effects.[3] This two-pronged attack involves both the severing of filamentous actin (F-actin) and the sequestration of monomeric actin (G-actin).[3]

-

F-actin Severing: this compound has been shown to induce the disassembly of actin filaments. This severing activity contributes to the rapid breakdown of the existing cytoskeletal architecture.

-

G-actin Sequestration: In addition to breaking down existing filaments, this compound binds with high affinity to G-actin, with a dissociation constant (Kd) of approximately 7 nM.[2] By sequestering actin monomers, it prevents their polymerization into new filaments, thus shifting the cellular equilibrium towards actin depolymerization.

The combination of these two actions leads to a catastrophic collapse of the actin cytoskeleton, ultimately resulting in cell cycle arrest and apoptosis.

Signaling Pathway of this compound-Induced Cell Cycle Arrest

The disruption of the actin cytoskeleton by this compound triggers a cascade of signaling events that culminate in cell cycle arrest, primarily in the G1 phase.[4][5] This process is notably independent of p53 but relies on the function of the retinoblastoma (RB) family of tumor suppressor proteins (pRb, p107, and p130).[6] The destabilization of the actin network leads to the induction of the cyclin-dependent kinase inhibitor (CKI) p21WAF1/CIP1, which in turn inhibits the activity of cyclin E-CDK2 complexes.[6] This inhibition prevents the phosphorylation of RB proteins, keeping them in their active, hypophosphorylated state. Active RB proteins bind to and sequester E2F transcription factors, thereby blocking the expression of genes required for entry into the S phase and effectively halting cell cycle progression at the G1/S checkpoint.

Quantitative Bioactivity Data

The antiproliferative and cytotoxic activities of this compound and its analogs have been evaluated against a variety of cancer cell lines. The following tables summarize the key quantitative data available in the literature.

Table 1: Binding Affinity and Cytotoxicity of this compound and a Simplified Analog

| Compound | Target | Binding Affinity (Kd) | Cell Line | Cytotoxicity (IC50/GI50) | Reference |

| This compound | G-actin | 7 nM | A549 | ~20 nM (GI50) | [2][3] |

| Simplified Analog | G-actin | 9.0 nM | A549 | Submicromolar | [7] |

Table 2: Cytotoxicity of this compound Stereoisomers against Human Cancer Cell Lines

| Compound | UO-31 (Renal) GI50 (nM) | SF-295 (CNS) GI50 (nM) | Reference |

| This compound (1.1) | 18 | 21 | [8] |

| Analog 1.21 | 9 | 11 | [8] |

Note: GI50 is the concentration for 50% growth inhibition.

Table 3: Cytotoxicity of this compound against Various Cancer Cell Lines

| Cell Line | IC50 | Reference |

| KB | 0.03 µg/mL | [1] |

| P388 | 0.04 µg/mL | [1] |

| P388/dox | 0.05 µg/mL | [1] |

| B16 | 0.32 µg/mL | [1] |

| HT29 | 0.04 µg/mL | [1] |

| NSCLC-N6 | 0.03 µg/mL | [1] |

Note: IC50 is the concentration for 50% inhibition of cell viability.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound and its analogs.

In Vitro Actin Polymerization/Depolymerization Assay (Pyrene-Labeled Actin)

This assay measures the effect of compounds on the polymerization or depolymerization of actin in vitro by monitoring the fluorescence of pyrene-labeled actin. The fluorescence of pyrene-actin increases significantly upon its incorporation into actin filaments.

Materials:

-

Monomeric pyrene-labeled rabbit skeletal muscle actin

-

Unlabeled rabbit skeletal muscle actin

-

G-buffer (5 mM Tris-HCl pH 8.0, 0.2 mM CaCl2, 0.2 mM ATP, 0.5 mM DTT)

-

10x Polymerization Buffer (500 mM KCl, 20 mM MgCl2, 10 mM ATP)

-

This compound or analog solution (in DMSO)

-

Fluorometer and microplates

Protocol:

-

Prepare a 10% pyrene-labeled G-actin solution by mixing pyrene-labeled and unlabeled G-actin in G-buffer on ice.

-

To initiate polymerization, add 1/10th volume of 10x Polymerization Buffer to the G-actin solution.

-

Immediately add this compound or analog at the desired concentration (ensure the final DMSO concentration is low, typically <1%).

-

Transfer the reaction mixture to a microplate.

-

Measure the fluorescence intensity over time using a fluorometer with an excitation wavelength of ~365 nm and an emission wavelength of ~407 nm.

-

For depolymerization assays, first polymerize the actin as described above until a steady state is reached. Then, add the test compound and monitor the decrease in fluorescence.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

-

Cancer cell line of interest (e.g., A549)

-

Complete cell culture medium

-

This compound or analog solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well microplate

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or its analogs for the desired time period (e.g., 48 or 72 hours). Include a vehicle control (DMSO).

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound or analog solution (in DMSO)

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol (B145695)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and treat them with this compound or its analogs for a specified time (e.g., 24 hours).

-

Harvest the cells by trypsinization and wash them with PBS.

-

Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Analyze the stained cells using a flow cytometer. The DNA content, as measured by PI fluorescence, will be used to determine the percentage of cells in each phase of the cell cycle.

Experimental Workflow Diagram

Conclusion

This compound and its analogs represent a compelling class of actin-targeting agents with significant potential for development as anticancer therapeutics. Their unique dual mechanism of action, involving both F-actin severing and G-actin sequestration, leads to profound disruption of the cytoskeleton and subsequent G1 cell cycle arrest. The quantitative data presented herein highlight the potent bioactivity of these compounds. The detailed experimental protocols provide a framework for researchers to further investigate the structure-activity relationships and optimize the therapeutic potential of this fascinating family of marine natural products. Future research should focus on elucidating the finer details of the downstream signaling pathways and exploring the in vivo efficacy and safety profiles of promising analogs.

References

- 1. Synthesis of a 35-Member Stereoisomer Library of this compound: Evaluation of Effects on Actin State, Cell Cycle and Tumor Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Actin is the primary cellular receptor of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The dual mode of action of this compound entails severing of filamentous actin and covalent protein modification - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of this compound on a non-small-cell bronchial carcinoma line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound-induced irreversible arrest of cell proliferation in a non-small-cell bronchopulmonary carcinoma is similar to induction of terminal maturation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Arrest of mammalian fibroblasts in G1 in response to actin inhibition is dependent on retinoblastoma pocket proteins but not on p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Rationally simplified bistramide analog reversibly targets actin polymerization and inhibits cancer progression in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of a 35-member stereoisomer library of this compound: evaluation of effects on actin state, cell cycle and tumor cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

Bistramide A: A Technical Guide to its Initial Toxicological Profile and Cytotoxic Effects

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bistramide A, a marine macrolide isolated from the urochordate Lissoclinum bistratum, has demonstrated potent antiproliferative and cytotoxic activities against a range of cancer cell lines. This technical guide provides a comprehensive overview of the initial toxicological studies and the underlying mechanisms of its cytotoxic effects. The primary mechanism of action is the disruption of the actin cytoskeleton through a dual function: severing filamentous actin (F-actin) and sequestering monomeric actin (G-actin). This leads to a cascade of cellular events, including cell cycle arrest at the G1 phase and the induction of apoptosis. This document summarizes the key quantitative toxicological and cytotoxic data, details the experimental protocols used in these seminal studies, and provides visual representations of the known signaling pathways and experimental workflows.

Toxicological Profile

Initial toxicological assessments of this compound have been conducted in vivo, primarily in murine models, to determine its acute toxicity.

Acute Toxicity Data

The acute toxicity of this compound has been quantified by determining its median lethal dose (LD50) in mice.

| Parameter | Value | Species | Route of Administration | Reference |

| LD50 | 1.5 mg/kg | Mouse | Intraperitoneal (i.p.) | [1] |

Observed Toxicological Symptoms

Human intoxication incidents and animal studies have revealed a range of symptoms associated with this compound exposure. These observations suggest potential effects on the central nervous system and cardiac function.

-

Human Intoxication: Symptoms reported include paresthesia (a sensation of tingling, tickling, pricking, or burning of the skin) and a loss of muscle tone.[2]

-

Animal Studies: In mice, administration of this compound led to a progressive decrease in cardiac rhythm.[2]

Cytotoxic Effects and Mechanism of Action

This compound exhibits potent cytotoxic effects against a variety of cancer cell lines and normal endothelial cells. Its primary cellular target is actin, a critical component of the cytoskeleton.

In Vitro Cytotoxicity Data (IC50 Values)

The half-maximal inhibitory concentration (IC50) of this compound has been determined in several cell lines, demonstrating its potent antiproliferative activity.

| Cell Line | Cell Type | IC50 (µM) | Reference |

| KB | Human oral epidermoid carcinoma | 0.045 | [1][2] |

| P388 | Murine leukemia | 0.020 | [1][2] |

| Normal Endothelial Cells | Human | 0.022 | [1][2] |

| A549 | Human non-small cell lung carcinoma | Not explicitly quantified in the provided results, but used in mechanism of action studies. | [3][4] |

| NSCLC-N6 | Human non-small cell lung carcinoma | Not explicitly quantified in the provided results, but used in cell cycle studies. | [5] |

Mechanism of Action: Actin Cytoskeleton Disruption

This compound's potent cytotoxicity stems from its unique dual mechanism of action on the actin cytoskeleton.[3][4] This disruption of actin dynamics interferes with essential cellular processes such as cell division, motility, and maintenance of cell shape.

-

Severing of Filamentous Actin (F-actin): this compound directly binds to and severs existing actin filaments, leading to their rapid disassembly.[3][4]

-

Sequestration of Monomeric Actin (G-actin): The molecule also binds to and sequesters G-actin monomers, preventing their polymerization into new filaments.[3][4]

This combined action leads to a catastrophic collapse of the actin cytoskeleton, ultimately triggering cell cycle arrest and cell death.

digraph "Bistramide_A_Mechanism_of_Action" {

graph [rankdir="LR", splines=ortho, nodesep=0.5];

node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.1];

edge [arrowhead=normal, color="#202124", penwidth=1.5];

// Nodes

Bistramide_A [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];

G_actin [label="G-actin (Monomers)", fillcolor="#FBBC05", fontcolor="#202124"];

F_actin [label="F-actin (Filaments)", fillcolor="#34A853", fontcolor="#FFFFFF"];

Actin_Polymerization [label="Actin Polymerization", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

Actin_Depolymerization [label="Actin Depolymerization", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

Cytoskeleton_Disruption [label="Actin Cytoskeleton\nDisruption", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Cell_Cycle_Arrest [label="Cell Cycle Arrest (G1)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Apoptosis [label="Apoptosis", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges

Bistramide_A -> G_actin [label="Sequesters", dir=forward];

Bistramide_A -> F_actin [label="Severs", dir=forward];

G_actin -> Actin_Polymerization [dir=forward];

Actin_Polymerization -> F_actin [dir=forward];

F_actin -> Actin_Depolymerization [dir=forward];

Actin_Depolymerization -> G_actin [dir=forward];

Bistramide_A -> Cytoskeleton_Disruption [style=dashed];

Cytoskeleton_Disruption -> Cell_Cycle_Arrest [dir=forward];

Cell_Cycle_Arrest -> Apoptosis [dir=forward];

}

Caption: this compound induces G1 phase cell cycle arrest.

The profound cellular stress caused by the collapse of the actin cytoskeleton and cell cycle arrest ultimately leads to programmed cell death, or apoptosis. While the specific apoptotic pathway activated by this compound has not been definitively characterized, cytotoxic agents that disrupt the cytoskeleton often trigger the intrinsic (mitochondrial) pathway of apoptosis. This pathway involves the regulation of pro- and anti-apoptotic proteins of the Bcl-2 family, leading to the release of cytochrome c from the mitochondria and the subsequent activation of a cascade of caspases, including the initiator caspase-9 and the executioner caspase-3, which orchestrate the dismantling of the cell.

```dot

digraph "Apoptosis_Pathway" {

graph [splines=true, nodesep=0.5];

node [shape=box, style="filled", fontname="Arial", fontsize=10];

edge [arrowhead=normal, color="#202124", penwidth=1.5];

// Nodes

Bistramide_A [label="this compound\n(via Cytoskeletal Stress)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Mitochondria [label="Mitochondria", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

Bcl2_family [label="Bcl-2 Family\n(e.g., Bax, Bak, Bcl-2)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

Cytochrome_c [label="Cytochrome c Release", fillcolor="#34A853", fontcolor="#FFFFFF"];

Caspase9 [label="Caspase-9 Activation", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Caspase3 [label="Caspase-3 Activation", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Apoptosis [label="Apoptosis", shape=diamond, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges

Bistramide_A -> Bcl2_family [label="Modulates (?)"];

Bcl2_family -> Mitochondria;

Mitochondria -> Cytochrome_c;

Cytochrome_c -> Caspase9;

Caspase9 -> Caspase3;

Caspase3 -> Apoptosis;

}

Caption: Workflow for the MTT cytotoxicity assay.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry with propidium (B1200493) iodide (PI) staining is used to determine the distribution of cells in the different phases of the cell cycle.

-

Cell Culture and Treatment: Cells (e.g., NSCLC-N6) are cultured and treated with this compound as described for the cytotoxicity assay.

-

Cell Harvesting: After treatment, both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS), and counted.

-

Fixation: Cells are fixed in cold 70% ethanol (B145695) to permeabilize the cell membrane.

-

Staining: The fixed cells are washed and then stained with a solution containing propidium iodide (a fluorescent DNA intercalating agent) and RNase A (to prevent staining of double-stranded RNA).

-

Flow Cytometry Analysis: The DNA content of the stained cells is analyzed using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA in each cell.

-

Data Analysis: The data is used to generate a histogram of cell count versus DNA content, allowing for the quantification of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion and Future Directions

The initial toxicological and cytotoxic studies of this compound have established it as a potent antiproliferative agent with a well-defined mechanism of action centered on the disruption of the actin cytoskeleton. This leads to G1 phase cell cycle arrest and subsequent cell death. While the primary target and its immediate cellular consequences are understood, further research is warranted to elucidate the precise downstream signaling pathways. Specifically, identifying the key molecular players in the this compound-induced G1 arrest (e.g., specific cyclins, CDKs, and CDK inhibitors) and definitively characterizing the apoptotic pathway (intrinsic vs. extrinsic and the roles of specific caspases and Bcl-2 family members) will provide a more complete picture of its cellular effects. Such studies will be crucial for the further development of this compound and its analogues as potential anticancer therapeutics.

References

- 1. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]

- 2. Activity-dependent regulation of the BAX/BCL-2 pathway protects cortical neurons from apoptotic death during early development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Activation and Caspase-mediated Inhibition of PARP: A Molecular Switch between Fibroblast Necrosis and Apoptosis in Death Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 5. Intestinal cell cycle regulations. Interactions of cyclin D1, Cdk4, and p21Cip1 - PMC [pmc.ncbi.nlm.nih.gov]

The Dual Mode of Action of Bistramide A: A Technical Guide to Actin Severing and Sequestration

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the unique dual mechanism of action of Bistramide A, a potent marine macrolide that disrupts the actin cytoskeleton. This compound exerts its powerful antiproliferative effects by simultaneously severing existing actin filaments (F-actin) and sequestering actin monomers (G-actin), making it a subject of significant interest in cancer research and cell biology. This document details the molecular interactions, presents key quantitative data, outlines experimental protocols for studying its activity, and provides visual diagrams to elucidate its complex mechanism.

The Dual Mechanism of Action: An Overview

The potent cytotoxicity of this compound stems from its ability to attack the dynamic actin cytoskeleton from two angles.[1][2][3] This dual-action mechanism distinguishes it from many other actin-targeting agents.

-

Actin Filament Severing: this compound can directly bind to filamentous actin (F-actin) and induce breaks along the filament. This action rapidly dismantles the existing cytoskeletal network. Studies have shown that the combination of the spiroketal and amide subunits of the molecule is sufficient for this disassembly activity.[1][2][3]

-

Actin Monomer Sequestration: this compound binds with high affinity to monomeric G-actin.[4][5] This interaction prevents the monomers from polymerizing and incorporating into filaments. Furthermore, the enone subunit of this compound is responsible for the covalent modification of G-actin, which leads to its irreversible sequestration and contributes significantly to the compound's cytotoxicity.[1][2][3]

This two-pronged attack—dismantling existing structures while preventing the formation of new ones—leads to a catastrophic collapse of the actin cytoskeleton, ultimately inducing cell cycle arrest and apoptosis.[2][3]

Quantitative Data Presentation

The following tables summarize the key quantitative parameters defining the interaction of this compound and its analogs with actin.

Table 1: Binding Affinity to G-Actin

| Compound | Method | Dissociation Constant (Kd) | Reference |

| This compound | Isothermal Titration Calorimetry | 7 nM | [4] |

| Simplified Analog (Reversible) | Not Specified | 9.0 nM | [6] |

| Analog 6 (Lacking C23/C34 Methyls) | Not Specified | 680 nM | [3] |

Table 2: In Vitro Cytotoxicity

| Compound | Cell Line | Parameter | Value | Reference |

| This compound | Various (KB, P388, HT29, etc.) | IC50 | 0.03–0.32 µg/ml | [5] |

| This compound | A549 (Non-small cell lung cancer) | GI50 | Not specified, but potent | [3] |

| Analog 1.21 (Stereoisomer) | UO-31 (Renal), SF-295 (CNS) | GI50 | ~2x more potent than this compound | [5] |

Table 3: Effects on Actin Dynamics

| Compound/Action | Assay Type | Effective Concentration | Observation | Reference |

| This compound | G-actin Polymerization | 50-400 nM | Decreased polymerization | [7] |

| This compound | F-actin Depolymerization | 120-450 nM | Increased depolymerization | [7] |

| This compound | Actin Severing (TIRF) | Not specified | Induces multiple breaks in filaments | [3] |

| This compound | Cellular Use | 50-100 nM | Recommended for cell-based assays | [7] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducing and building upon existing findings.

Total Internal Reflection Fluorescence (TIRF) Microscopy for Visualizing Filament Severing

TIRF microscopy allows for the direct real-time observation of individual actin filaments near a surface, making it ideal for studying severing events.[2][3]

Methodology:

-

Flow-Cell Preparation: Construct a flow-cell using a glass slide and a coverslip treated with silane (B1218182) to allow for covalent attachment of proteins.

-

Surface Passivation: Coat the inside of the flow-cell with N-ethylmaleimide (NEM)-modified myosin to bind actin filaments. Block any remaining reactive surfaces with bovine serum albumin (BSA) to prevent non-specific binding.

-

Filament Formation: Polymerize G-actin (partially labeled with a fluorescent probe like Alexa Fluor 488) in a polymerization buffer (e.g., F-buffer: 2 mM Tris pH 7.2, 100 mM KCl, 2 mM MgCl₂, 0.2 mM ATP, 1 mM DTT).

-

Filament Immobilization: Introduce the pre-formed, fluorescently labeled F-actin into the NEM-myosin coated flow-cell and allow the filaments to bind.

-

Imaging: Mount the flow-cell on a TIRF microscope. Use an appropriate laser line for excitation (e.g., 488 nm) and acquire baseline images of the stable filaments.

-

Initiation of Severing: Perfuse the flow-cell with imaging buffer containing the desired concentration of this compound.

-

Data Acquisition: Record time-lapse images to visualize the dynamics of filament disassembly. Severing is observed as the appearance of new filament ends (breaks) and subsequent shortening of filaments.

-

Analysis: Quantify the severing efficiency by counting the number of breaks that appear per unit length of actin filament over time (e.g., breaks per 100 µm per minute).

Pyrene-Actin Fluorescence Assays

This bulk solution assay is a standard method to measure changes in actin polymerization and depolymerization kinetics. The fluorescence of pyrene-labeled G-actin increases significantly upon its incorporation into F-actin.[8][9]

3.2.1 Monomer Sequestration Assay

This protocol assesses the ability of this compound to prevent G-actin polymerization.

-

Preparation: Prepare a solution of G-actin containing 5-10% pyrene-labeled G-actin in G-buffer (e.g., 2 mM Tris-HCl, 0.2 mM ATP, 0.2 mM CaCl₂, 0.5 mM DTT, pH 8.0).

-

Incubation: Add varying concentrations of this compound (or a vehicle control) to the G-actin solution and incubate for a short period (e.g., 2-5 minutes) to allow for binding.

-

Initiate Polymerization: Start the polymerization reaction by adding a polymerization-inducing salt buffer (e.g., 10X KMEI: 500 mM KCl, 10 mM MgCl₂, 10 mM EGTA, 100 mM Imidazole-HCl, pH 7.0).

-

Measure Fluorescence: Immediately begin monitoring the fluorescence intensity over time using a fluorometer (Excitation: ~365 nm, Emission: ~407 nm).

-

Analysis: A decrease in the rate and extent of fluorescence increase compared to the control indicates monomer sequestration.

3.2.2 Filament Severing/Depolymerization Assay

This protocol assesses the ability of this compound to break down pre-formed F-actin.

-

Preparation: Polymerize pyrene-labeled G-actin to a steady state to form stable F-actin filaments.

-

Initiate Depolymerization: Dilute the F-actin solution below the critical concentration for polymerization in F-buffer. This will induce slow, spontaneous depolymerization from the filament ends.

-

Addition of Compound: To separate samples, add varying concentrations of this compound (or a vehicle control).

-

Measure Fluorescence: Monitor the decrease in pyrene (B120774) fluorescence over time.

-

Analysis: An accelerated rate of fluorescence decrease in the presence of this compound indicates filament severing, which creates more filament ends from which monomers can dissociate.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of thermodynamic binding parameters, including the dissociation constant (Kd).

Methodology:

-

Sample Preparation: Prepare a solution of purified rabbit skeletal muscle actin (e.g., 5-10 µM) in a dialysis-matched buffer (e.g., 2 mM Tris·HCl, 0.2 mM CaCl₂, 0.2 mM ATP, pH 8.0). Prepare a concentrated solution of this compound (e.g., 50-100 µM) in the exact same buffer. Degas both solutions thoroughly.

-

Instrument Setup: Load the actin solution into the sample cell of the calorimeter and the this compound solution into the injection syringe. Allow the system to equilibrate to the desired temperature (e.g., 25°C).

-

Titration: Perform a series of small, sequential injections of the this compound solution into the actin-containing sample cell.

-

Data Acquisition: The instrument measures the heat change associated with each injection. The initial injections produce large heat changes as most of the ligand binds to the target. As the actin becomes saturated, subsequent injections produce smaller heat changes.

-

Analysis: Integrate the heat peaks from each injection. Fit the resulting binding isotherm (heat change vs. molar ratio) to a suitable binding model (e.g., one-site binding model) to calculate the Kd, stoichiometry (n), and enthalpy (ΔH) of the interaction.

Conclusion

This compound represents a unique class of actin-targeting agents due to its sophisticated dual mechanism of action.[3] By combining rapid F-actin severing with the covalent sequestration of G-actin monomers, it ensures a swift and comprehensive collapse of the cellular actin network.[1][2] The detailed structural and biochemical understanding of this process, facilitated by the experimental techniques outlined in this guide, provides a robust framework for the rational design of new, highly potent antiproliferative compounds.[6][10] These next-generation probes and potential therapeutics can be engineered to fine-tune the balance between reversible G-actin binding and F-actin severing, opening new avenues for cancer therapy and fundamental studies of the cytoskeleton.[6][11]

References

- 1. The dual mode of action of this compound entails severing of filamentous actin and covalent protein modification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. The dual mode of action of this compound entails severing of filamentous actin and covalent protein modification - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Actin is the primary cellular receptor of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of a 35-Member Stereoisomer Library of this compound: Evaluation of Effects on Actin State, Cell Cycle and Tumor Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Rationally simplified bistramide analog reversibly targets actin polymerization and inhibits cancer progression in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

- 8. Actin Filament Pointed Ends: Assays for Regulation of Assembly and Disassembly by Tropomodulin and Tropomyosin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Villin Severing Activity Enhances Actin-based Motility In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure of this compound-actin complex at a 1.35 angstroms resolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Bistramide A: A Technical Guide to a Potent Marine Actin-Targeting Macrolide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bistramide A is a complex polyether macrolide originally isolated from the marine ascidian Lissoclinum bistratum.[1] It has garnered significant attention within the scientific community due to its potent antiproliferative and cytotoxic activities against a range of cancer cell lines.[1][2] This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, key experimental data, and the methodologies used to elucidate its biological functions. The primary cellular target of this compound is actin, a crucial component of the cytoskeleton. The molecule exerts its effects through a unique dual mechanism: it severs filamentous actin (F-actin) and sequesters monomeric actin (G-actin), leading to a profound disruption of the actin cytoskeleton.[3] This disruption culminates in cell cycle arrest at the G1 phase and, in some cases, the induction of apoptosis, highlighting its potential as a lead compound in the development of novel anticancer therapeutics.

Physicochemical Properties and Structure

This compound is a structurally intricate molecule characterized by a substituted tetrahydropyran (B127337) and a spiroketal subunit, which are linked by a central γ-amino acid moiety. Its chemical formula is C₄₀H₆₈N₂O₈.[1] The complex stereochemistry of this compound has been confirmed through total synthesis.

Mechanism of Action: A Dual Assault on the Actin Cytoskeleton

Initial hypotheses suggested that this compound's antiproliferative activity was due to the selective activation of protein kinase C-δ (PKCδ). However, subsequent research definitively identified actin as the primary cellular receptor. This compound exhibits a high binding affinity for monomeric G-actin, with a dissociation constant (Kd) of 7 nM.

The mechanism of action is twofold:

-

Severing of Filamentous Actin (F-actin): this compound directly induces the disassembly of actin filaments. This activity has been visualized in real-time using Total Internal Reflection Fluorescence (TIRF) microscopy.[4]

-

Sequestration of Monomeric Actin (G-actin): The molecule binds to G-actin, preventing its polymerization into F-actin. Furthermore, the enone subunit within the this compound structure is responsible for the covalent modification of actin, which enhances its cytotoxic effects by irreversibly sequestering actin monomers.[3]

This dual-pronged attack on both the polymerized and monomeric forms of actin leads to a rapid collapse of the cellular actin cytoskeleton, impairing essential cellular processes such as cell division, motility, and maintenance of cell shape.

dot graph "Mechanism_of_Action" { layout=dot; rankdir="LR"; bgcolor="#F1F3F4"; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes BistramideA [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; G_Actin [label="Monomeric G-Actin", fillcolor="#FFFFFF", fontcolor="#202124"]; F_Actin [label="Filamentous F-Actin\n(Cytoskeleton)", fillcolor="#FFFFFF", fontcolor="#202124"]; Complex [label="this compound-G-Actin\nCovalent Complex", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Disrupted [label="Disrupted Actin\nCytoskeleton", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges BistramideA -> G_Actin [label=" Covalent Sequestration \n (Enone Subunit)"]; BistramideA -> F_Actin [label=" Induces Severing"]; G_Actin -> Complex [arrowhead=none, style=invis]; F_Actin -> Disrupted; G_Actin -> F_Actin [label="Polymerization", dir=both, color="#34A853"]; Complex -> Disrupted [label=" Prevents Polymerization"]; }

Caption: Dual mechanism of this compound on the actin cytoskeleton.

Biological Activities and Quantitative Data

This compound demonstrates potent cytotoxic and antiproliferative effects across a variety of human cancer cell lines. Its activity is typically observed in the nanomolar range.

| Compound | Cell Line | Assay | IC₅₀ / GI₅₀ (nM) | Reference |

| This compound | P388 (Murine Leukemia) | Cytotoxicity | 20 | [1] |

| KB (Human Epidermoid Carcinoma) | Cytotoxicity | 45 | [1] | |

| A549 (Non-small Cell Lung) | Growth Inhibition | 15.5 | [4] | |

| NSCLC-N6 (Non-small Cell Lung) | Cytotoxicity | 7 | [5] | |

| UO-31 (Renal Carcinoma) | Growth Inhibition | 18 | ||

| SF-295 (CNS Tumor) | Growth Inhibition | - | ||

| Bistramide D | NSCLC-N6 (Non-small Cell Lung) | Cytotoxicity | 420 | [5] |

| Bistramide K | NSCLC-N6 (Non-small Cell Lung) | Cytotoxicity | 1400 | [5] |

Note: IC₅₀ (Half-maximal inhibitory concentration) and GI₅₀ (Half-maximal growth inhibition) values are measures of a compound's potency.

Signaling Pathway: From Actin Disruption to G1 Cell Cycle Arrest

The disruption of the actin cytoskeleton by this compound serves as a potent signal for cell cycle arrest, primarily at the G1 checkpoint. This prevents the cell from committing to DNA replication (S phase) with a compromised cytoskeleton. The proposed signaling cascade is as follows:

-

Actin Cytoskeleton Disruption: this compound-induced F-actin severing and G-actin sequestration lead to a loss of cytoskeletal integrity.

-

Inhibition of Cyclin E/Cdk2 Axis: A functional actin cytoskeleton is required for the mitogen-induced expression of Cyclin E. Disruption of actin filaments prevents the upregulation of Cyclin E and inhibits the activating phosphorylation of its partner, Cyclin-Dependent Kinase 2 (Cdk2).

-

pRb Hypophosphorylation: The active Cyclin E-Cdk2 complex is a key kinase responsible for the hyperphosphorylation of the Retinoblastoma protein (pRb). In the absence of active Cdk2, pRb remains in its hypophosphorylated, active state.

-

E2F Sequestration and G1 Arrest: Hypophosphorylated pRb binds to and sequesters the E2F family of transcription factors. This prevents the transcription of genes essential for S-phase entry, thereby enforcing a G1 cell cycle arrest.

dot digraph "Signaling_Pathway" { layout=dot; rankdir="TB"; bgcolor="#F1F3F4"; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes BistramideA [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; Actin [label="Actin Cytoskeleton", fillcolor="#FFFFFF", fontcolor="#202124"]; Disruption [label="Cytoskeleton Disruption", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CyclinE_Cdk2 [label="↓ Cyclin E Expression\n↓ Cdk2 Activation", fillcolor="#FFFFFF", fontcolor="#202124"]; pRb [label="pRb remains\nHypophosphorylated (Active)", fillcolor="#FFFFFF", fontcolor="#202124"]; E2F [label="E2F Transcription Factors\nSequestered", fillcolor="#FFFFFF", fontcolor="#202124"]; Arrest [label="G1 Cell Cycle Arrest", fillcolor="#34A853", fontcolor="#FFFFFF"]; S_Phase [label="S-Phase Entry Blocked", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges BistramideA -> Actin [label="Targets"]; Actin -> Disruption [label="Leads to"]; Disruption -> CyclinE_Cdk2 [label="Inhibits"]; CyclinE_Cdk2 -> pRb [label="Results in"]; pRb -> E2F; E2F -> Arrest [label="Causes"]; Arrest -> S_Phase; }

Caption: Proposed signaling pathway from actin disruption to G1 arrest.

Experimental Protocols

Isolation of this compound from Lissoclinum bistratum

This protocol outlines the key steps for the extraction and purification of this compound.

dot graph "Isolation_Workflow" { layout=dot; rankdir="TB"; bgcolor="#F1F3F4"; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes start [label="Lyophilized L. bistratum", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; extract [label="Repeated Extraction\n(Dichloromethane, 20°C)"]; concentrate [label="Concentration\n(Rotary Evaporator, 30°C)"]; crude [label="Viscous Crude Extract", shape=cylinder, fillcolor="#FBBC05", fontcolor="#202124"]; chrom1 [label="Chromatography 1\n(Silica Gel, Ethyl Acetate)"]; chrom2 [label="Chromatography 2\n(Silica Gel, Ethyl Acetate)"]; chrom3 [label="Chromatography 3\n(Lichroprep-diol, n-hexane/EtOAc)"]; pure [label="Pure this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> extract; extract -> concentrate; concentrate -> crude; crude -> chrom1; chrom1 -> chrom2; chrom2 -> chrom3; chrom3 -> pure; }

Caption: Workflow for the isolation and purification of this compound.

Methodology:

-

Extraction: The lyophilized powder of Lissoclinum bistratum is stirred multiple times in dichloromethane (B109758) (CH₂Cl₂) at room temperature.

-

Concentration: The resulting solution is concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 30°C to yield a viscous crude extract.

-

Chromatography: The crude extract is subjected to a series of column chromatography steps for purification.

-

Step 1: Elution over a Silica gel-60 (70/200 µm) column using ethyl acetate (B1210297) as the mobile phase.

-

Step 2: Further purification on a Silica gel-60 (40/70 µm) column with ethyl acetate.

-

Step 3: Final purification using a Lichroprep®-diol (25/40 µm) column with a mobile phase of n-hexane/ethyl acetate (5:5, v/v).

-

-

Analysis: Fractions are monitored by thin-layer chromatography (TLC) and UV detection (254 nm). The pure compound is identified and characterized using mass spectrometry and NMR spectroscopy.

Actin Depolymerization Assay in A549 Cells

This protocol describes the visualization of F-actin depolymerization in human non-small cell lung carcinoma (A549) cells treated with this compound.

Methodology:

-

Cell Culture: A549 cells are grown on coverslips in F-12K cell culture medium.

-

Treatment: Cells are incubated with this compound (e.g., 150 nM) for 2 hours.

-

Fixation: The cells are fixed with 3% formaldehyde (B43269) in Phosphate-Buffered Saline (PBS) for 5 minutes at room temperature.

-

Permeabilization: Cells are permeabilized with 0.1% Triton X-100 for 10 minutes at room temperature.

-

Staining: After washing with PBS, the coverslips are stained with a fluorescently-labeled phalloidin (B8060827) conjugate (e.g., Alexa Fluor 488 Phalloidin), which specifically binds to F-actin.

-

Visualization: The stained cells are visualized by fluorescence microscopy to observe changes in the actin cytoskeleton architecture.

Real-Time Observation of Actin Severing by TIRF Microscopy

This protocol allows for the direct visualization of individual actin filament severing events.

Methodology:

-

Actin Preparation: G-actin is polymerized in the presence of TMR-actin (for fluorescence) and biotin-functionalized actin.

-

Immobilization: The resulting biotinylated actin filaments are immobilized onto streptavidin-coated glass slides.[4]

-

Treatment: The immobilized filaments are incubated with this compound at a specified concentration.

-

Imaging: The slides are imaged using time-lapse TIRF microscopy. This technique allows for the selective visualization of fluorescence from the region very near the glass slide, reducing background noise and enabling the observation of single filament dynamics.[4]

-

Analysis: The number of filament breaks per unit length over time is quantified to determine the severing efficiency.[4]

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle following treatment with this compound.

Methodology:

-

Cell Treatment: Asynchronous cells (e.g., NSCLC-N6) are treated with this compound for a specified duration (e.g., 24 hours).

-

Harvest and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol (B145695) while vortexing to prevent clumping. Cells are stored at -20°C for at least 2 hours.

-

Staining: The fixed cells are washed to remove ethanol and then resuspended in a staining buffer containing a DNA-intercalating fluorescent dye, such as Propidium Iodide (PI), and RNase A (to prevent staining of double-stranded RNA).

-

Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer. The fluorescence intensity of the PI dye is directly proportional to the amount of DNA.

-

Data Analysis: The resulting data is plotted as a histogram. Cells in G1 phase have a 2N DNA content, cells in G2/M phase have a 4N DNA content, and cells in S phase have a DNA content between 2N and 4N. An accumulation of cells in the G1 peak indicates a G1 phase arrest.

Conclusion and Future Directions

This compound is a powerful biochemical tool for studying the dynamics of the actin cytoskeleton. Its unique dual mechanism of action, combining F-actin severing with covalent G-actin sequestration, makes it a highly potent antiproliferative agent. The detailed understanding of its interaction with actin and the subsequent signaling cascade leading to G1 cell cycle arrest provides a solid foundation for its further investigation as an anticancer drug lead. Future research may focus on the synthesis of simplified, more potent, and less toxic analogues, as well as exploring its efficacy in in vivo cancer models. The comprehensive methodologies outlined in this guide provide a framework for the continued exploration of this compound and other natural products that target the cytoskeleton for therapeutic benefit.

References

- 1. This compound, a new toxin from the urochordata Lissoclinum bistratum Sluiter: isolation and preliminary characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of this compound on a non-small-cell bronchial carcinoma line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Bistramides A, B, C, D, and K: a new class of bioactive cyclic polyethers from Lissoclinum bistratum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. horizon.documentation.ird.fr [horizon.documentation.ird.fr]

Early Research on Bistramide A: A Potential Protein Kinase C Activator That Paved the Way for a Deeper Understanding of Its True Mechanism of Action

For Immediate Release

This technical guide delves into the early research surrounding Bistramide A, a potent marine natural product, and the initial hypothesis of its function as a selective protein kinase C (PKC) activator. While subsequent research has redefined its primary mechanism of action, a review of these foundational studies offers valuable insights into the scientific process and the complex signaling pathways that govern cellular behavior. This document is intended for researchers, scientists, and drug development professionals interested in the history and evolution of this compound research.

Introduction

This compound, initially isolated from the marine ascidian Lissoclinum bistratum, quickly garnered attention for its significant cytotoxic and antiproliferative properties.[1][2] Early investigations into its mechanism of action led to the compelling hypothesis that this compound exerted its effects through the selective activation of the delta isoform of Protein Kinase C (PKCδ).[1][3] This hypothesis was driven by observations of cellular responses that mirrored those induced by known PKC activators, such as phorbol (B1677699) esters.

This guide will summarize the quantitative data from these early studies, detail the experimental protocols used to assess PKC-related activity, and provide visualizations to illustrate the proposed signaling pathways and experimental workflows. It will also address the subsequent research that challenged the PKC activation hypothesis and ultimately identified actin as the primary cellular target of this compound.[4]

Data Presentation

The initial research on this compound focused on its potent cytotoxic effects across various cancer cell lines. While direct quantitative data on PKC binding affinity (Kd) or activation constants (EC50) for this compound are notably absent in the literature, the following tables summarize the key cytotoxic data that prompted further investigation into its mechanism of action.

Table 1: Cytotoxicity of this compound in Various Cell Lines

| Cell Line | IC50 (M) | IC50 (µg/mL) | Reference |

| KB (human oral epidermoid carcinoma) | 4.5 x 10⁻⁸ | - | [2] |

| P388 (murine leukemia) | 2.0 x 10⁻⁸ | - | [2] |

| Normal Endothelial Cells | 2.2 x 10⁻⁸ | - | [2] |

| B16 (murine melanoma) | - | 0.03 - 0.32 | [1] |

| HT29 (human colorectal adenocarcinoma) | - | 0.03 - 0.32 | [1] |

| NSCLC-N6 (human non-small cell lung carcinoma) | - | 0.03 - 0.32 | [1] |

Experimental Protocols

The following sections detail the key experimental methodologies that were central to the early investigation of this compound's effects and the hypothesis of its role as a PKC activator.

PKC Translocation Assay

One of the key pieces of evidence supporting the PKC activation hypothesis was the observation of PKCδ translocation. This was assessed using immunofluorescence microscopy.

Objective: To visualize the subcellular localization of PKC isozymes in response to treatment with this compound, often in comparison to a known PKC activator like phorbol 12-myristate 13-acetate (PMA).

Protocol:

-

Cell Culture and Treatment: Cells (e.g., HL60 or IEC-18) are cultured on glass coverslips.[3][5]

-

The cells are then treated with either this compound (at a concentration such as 50 nM), PMA as a positive control, or a vehicle control for a specified duration (e.g., 48 hours).[3]

-

Fixation and Permeabilization: Following treatment, the cells are washed with a phosphate-buffered saline (PBS) solution.

-

The cells are then fixed using a solution of 4% paraformaldehyde in PBS.

-

After fixation, the cells are permeabilized with a solution containing a detergent like Triton X-100 (e.g., 0.1% in PBS) to allow antibodies to access intracellular proteins.

-

Immunostaining: The cells are incubated with a primary antibody specific for the PKC isozyme of interest (e.g., PKCδ).

-

After washing to remove unbound primary antibody, the cells are incubated with a fluorescently labeled secondary antibody that binds to the primary antibody.

-

Microscopy: The coverslips are mounted on microscope slides, and the subcellular localization of the fluorescently labeled PKC isozyme is visualized using a fluorescence microscope. A translocation from the cytosol to a specific cellular compartment (e.g., the nucleus or plasma membrane) is indicative of activation.[3]

Cell Cycle Analysis

The antiproliferative effects of this compound were quantified by analyzing its impact on the cell cycle, often using flow cytometry.

Objective: To determine the phase of the cell cycle at which this compound arrests cell proliferation.

Protocol:

-

Cell Treatment: A population of asynchronously growing cells is treated with this compound at a specific concentration.

-

Cell Harvesting and Fixation: After the treatment period, the cells are harvested and fixed, typically with cold ethanol, which also permeabilizes the cells.

-

Staining: The fixed cells are stained with a fluorescent dye that intercalates with DNA, such as propidium (B1200493) iodide. The intensity of the fluorescence is directly proportional to the amount of DNA in each cell.

-

Flow Cytometry: The stained cells are analyzed using a flow cytometer, which measures the fluorescence intensity of individual cells.

-

Data Analysis: The resulting data is plotted as a histogram of DNA content. Cells in the G1 phase of the cell cycle will have a 2n DNA content, cells in the G2 and M phases will have a 4n DNA content, and cells in the S phase will have a DNA content between 2n and 4n. An accumulation of cells in a particular phase (e.g., G2/M) indicates a cell cycle arrest at that point.[3]

Visualizations

The following diagrams illustrate the key concepts and workflows from the early research on this compound.

The Shift in Paradigm: From PKC to Actin

While the initial evidence was suggestive, further and more direct investigations failed to substantiate the hypothesis that this compound is a direct activator of PKCδ. One pivotal study demonstrated that this compound binds to PKCδ with low affinity and does not activate the kinase in vitro.[4] Furthermore, it did not induce the translocation of a green fluorescent protein (GFP)-tagged PKCδ, a more direct method of observing protein movement in living cells.[4]

This led to a search for alternative cellular targets. The same study that refuted the PKC hypothesis went on to identify actin as the primary cellular receptor of this compound.[4] It was shown that this compound disrupts the actin cytoskeleton, inhibits actin polymerization, and binds directly to monomeric G-actin with high affinity.[4] This discovery provided a more direct and molecularly supported explanation for the potent antiproliferative effects of this compound.

Conclusion

The early research into this compound as a potential protein kinase C activator serves as a critical case study in drug discovery and molecular pharmacology. Although the initial hypothesis was ultimately revised, the experiments conducted during this phase were instrumental in characterizing the biological effects of this novel marine compound. The observation of PKCδ translocation, while not indicative of direct activation, suggested that this compound's effects could involve the PKC signaling pathway, potentially as a downstream consequence of its primary action on actin. Understanding this scientific journey from the initial PKC hypothesis to the definitive identification of actin as the primary target provides a richer context for the ongoing research and development of this compound and its analogs as potential therapeutic agents.

References

- 1. Synthesis of a 35-Member Stereoisomer Library of this compound: Evaluation of Effects on Actin State, Cell Cycle and Tumor Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a new toxin from the urochordata Lissoclinum bistratum Sluiter: isolation and preliminary characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The polyether bistratene A activates protein kinase C-delta and induces growth arrest in HL60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Actin is the primary cellular receptor of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Stimulation of protein kinase C-dependent and -independent signaling pathways by bistratene A in intestinal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Molecular Blueprint: The X-ray Crystal Structure of the Bistramide A-Actin Complex

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth analysis of the X-ray crystal structure of the Bistramide A-actin complex, a critical interaction in the study of cytoskeletal dynamics and potential therapeutic development. This compound, a potent antiproliferative marine natural product, exerts its effects through a unique dual mechanism of action: severing actin filaments and sequestering monomeric actin.[1][2] Understanding the atomic-level details of its interaction with actin is paramount for designing novel anticancer agents that target the cytoskeleton.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the this compound-actin interaction.

Table 1: Binding Affinity of this compound and Analogs to Actin

| Compound | Dissociation Constant (Kd) | Method |

| This compound | 7 nM | Isothermal Titration Calorimetry (ITC) |

| Simplified this compound Analog | 9.0 nM | Isothermal Titration Calorimetry (ITC)[3] |

Table 2: Crystallographic Data for the this compound-Actin Complex

| Parameter | Value |

| Resolution | 1.35 Å[4] |

| PDB ID | 2FXU[5] |

Experimental Protocols

This section details the methodologies for key experiments involved in determining the X-ray crystal structure of the this compound-actin complex and characterizing its binding.

Protein Purification